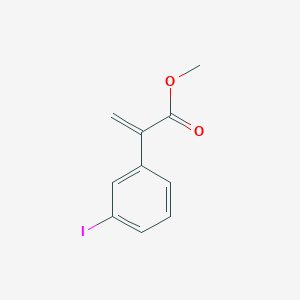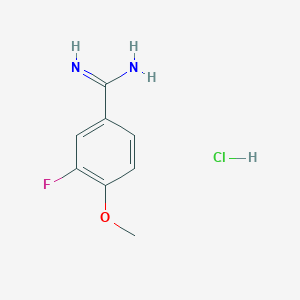![molecular formula C10H6BrF3O4 B13676248 3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676248.png)
3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a bromo group, a trifluoromethoxy group, and a phenyl ring, making it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromo and trifluoromethoxy groups can participate in various binding interactions, influencing the compound’s activity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but lacks the bromo group and oxopropanoic acid moiety.
3-(Trifluoromethoxy)phenylboronic acid: Similar but with different functional groups and reactivity.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H6BrF3O4 |
|---|---|
Molekulargewicht |
327.05 g/mol |
IUPAC-Name |
3-[4-bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6BrF3O4/c11-6-2-1-5(3-7(15)9(16)17)8(4-6)18-10(12,13)14/h1-2,4H,3H2,(H,16,17) |
InChI-Schlüssel |
GREIQTDKVAVQBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)

![Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13676184.png)




![1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676211.png)



![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13676231.png)


